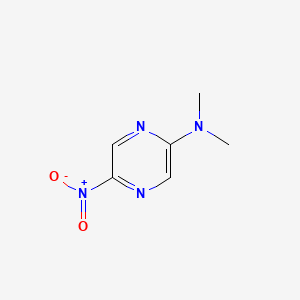

5-Nitro-N,N-dimethylpyrazine-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H8N4O2 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

N,N-dimethyl-5-nitropyrazin-2-amine |

InChI |

InChI=1S/C6H8N4O2/c1-9(2)5-3-8-6(4-7-5)10(11)12/h3-4H,1-2H3 |

InChI Key |

APLQZVSHIRRLHA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CN=C(C=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 5 Nitro N,n Dimethylpyrazine 2 Amine

Nucleophilic and Electrophilic Reactions of the Pyrazine (B50134) Core in 5-Nitro-N,N-dimethylpyrazine-2-amine

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is inherently electron-deficient. The presence of a strong electron-withdrawing nitro group further deactivates the ring towards electrophilic attack. Conversely, this electron deficiency makes the pyrazine core susceptible to nucleophilic substitution. youtube.com

In this compound, the dimethylamino group, a strong electron-donating group, partially counteracts the effect of the nitro group, making the ring less reactive towards nucleophiles compared to pyrazines with multiple electron-withdrawing groups. Nucleophilic aromatic substitution (SNAr) reactions, when they occur, are facilitated by the presence of the nitro group which can stabilize the negative charge in the Meisenheimer intermediate. youtube.com The positions ortho and para to the nitro group are the most likely sites for nucleophilic attack.

Electrophilic aromatic substitution on the pyrazine ring is generally difficult and requires harsh conditions. The electron-donating dimethylamino group directs electrophiles to the ortho and para positions. However, the strong deactivating effect of the nitro group and the pyrazine nitrogens makes such reactions challenging.

Chemical Transformations of the Amino Group in Pyrazine Derivatives

The dimethylamino group in this compound is a key functional group that can undergo various chemical transformations. imist.ma

Acylation and Sulfonylation Reactions of Amines

Aminopyrazines readily undergo acylation and sulfonylation reactions. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl or sulfonyl group.

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acylpyrazine derivatives. For instance, the acylation of aminopyrazines has been studied, and in some cases, diacylation can occur, especially with strong bases. researchgate.net The choice of base can influence the outcome, with pyridine often favoring monoacylation. researchgate.net

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base provides N-sulfonylpyrazine derivatives.

These reactions are fundamental in modifying the electronic and steric properties of the amino group, which can be crucial for various applications.

Alkylation and Quaternization of Amine Nitrogens

The nitrogen of the dimethylamino group can be further alkylated. nih.govrsc.org

Alkylation: Reaction with alkyl halides can introduce an additional alkyl group, leading to the formation of a quaternary ammonium salt. However, controlling the extent of alkylation can be challenging, often resulting in a mixture of products. youtube.com

Quaternization: The formation of quaternary ammonium salts occurs when the tertiary amine reacts with an alkylating agent. mdpi.comresearchgate.netnih.gov This process converts the neutral amine into a positively charged quaternary ammonium ion. The reaction conditions, such as temperature and solvent, can influence the rate and yield of quaternization. mdpi.com

Oxidation Reactions of the Amine Moiety

The amino group in aminopyrazines can be oxidized. The oxidation of tertiary amines, such as the dimethylamino group, typically yields N-oxides upon treatment with oxidizing agents like hydrogen peroxide or peroxy acids. libretexts.orgyoutube.com The resulting N-oxide has different chemical and physical properties compared to the parent amine. Enzymatic oxidation of similar heterocyclic amines has also been observed. nih.govnih.gov

Reactivity of the Nitro Group: Reduction and Substitution Reactions

The nitro group is a versatile functional group that significantly influences the reactivity of the pyrazine ring and can itself undergo various transformations. nih.govbritannica.com

Selective Reduction Pathways of the Nitro Group in Nitropyrazines

The reduction of the nitro group is a common and important reaction, as it provides access to the corresponding amino group. nih.govresearchgate.net The resulting aminopyrazine can be a valuable intermediate for further functionalization. researchgate.net

A variety of reducing agents can be employed for the reduction of aromatic nitro compounds, and the choice of reagent can allow for selective reduction in the presence of other functional groups. researchgate.netstackexchange.comcalvin.edursc.orgorganic-chemistry.org

Commonly used reducing agents and their characteristics:

| Reducing Agent | Conditions | Selectivity | Notes |

|---|---|---|---|

| H2/Pd, Pt, or Ni | Catalytic hydrogenation | Reduces many other functional groups (alkenes, alkynes, etc.) | Widely used in industry. |

| Fe, Sn, or Zn in acid | Dissolving metal reduction | Can be selective for nitro groups. | Classic method for nitro group reduction. |

| Sodium Dithionite (Na2S2O4) | Aqueous or alcoholic solution | Mild and selective for nitro groups. | Often used for sensitive substrates. |

| Tin(II) Chloride (SnCl2) | Acidic conditions | Highly selective for nitro groups, tolerates many other functional groups. stackexchange.com | Known as the Stephen reduction when used for nitriles. stackexchange.com |

The selective reduction of the nitro group in this compound would yield 5-Amino-N,N-dimethylpyrazine-2-amine, a diamino-substituted pyrazine.

Substitution of the Nitro Group: In some activated aromatic systems, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions. researchgate.netresearchgate.net This is particularly true when the ring is highly electron-deficient. For nitropyrazines, this reaction would depend on the specific nucleophile and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group in Heterocycles

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. The pyrazine ring, being an electron-deficient diazine system, is inherently susceptible to nucleophilic attack. This reactivity is significantly amplified by the presence of the strongly electron-withdrawing nitro (-NO₂) group at the C5 position. wikipedia.org

The mechanism of the SNAr reaction in these systems is a two-step addition-elimination process. masterorganicchemistry.com

Addition of the Nucleophile: A nucleophile attacks an electron-deficient carbon atom of the pyrazine ring, leading to the formation of a resonance-stabilized anionic intermediate. This intermediate is known as a Meisenheimer complex. wikipedia.orgwikipedia.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group from the carbon atom that was attacked.

In the case of this compound, the nitro group at C5, along with the ring nitrogen atoms, effectively delocalizes the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.comyoutube.com This stabilization lowers the activation energy of the initial nucleophilic attack, thereby facilitating the substitution reaction. The N,N-dimethylamino group at the C2 position is a strong electron-donating group, which can influence the regioselectivity of substitution if other leaving groups are present on the ring. Computational studies on related dichloropyrazines have shown that electron-donating groups direct nucleophilic attack to the positions ortho and para to them, while electron-withdrawing groups direct attack to the same positions relative to their location. researchgate.net

Investigations into Ring-Transformation Reactions of Nitropyrazine Derivatives

Highly electron-deficient heterocyclic compounds, such as nitropyrazine derivatives, can undergo ring-transformation reactions upon treatment with potent nucleophiles. nih.gov While specific studies on this compound are not prevalent, the general mechanism can be inferred from related nitro-activated systems like dinitropyridones and pyrimidines. nih.gov

These transformations are typically initiated by a nucleophilic attack on the electron-poor ring, which can lead to the cleavage of a carbon-nitrogen or carbon-carbon bond and subsequent ring-opening. The resulting open-chain intermediate can then undergo re-cyclization to form a new heterocyclic or carbocyclic system. For a nitropyrazine derivative, this process could be initiated by the attack of a dinucleophile, which, after ring opening, could incorporate its atoms into the newly formed ring. Substrates suitable for such nucleophilic-type ring transformations generally possess high electron deficiency, low aromatic stabilization energy, and contain a good leaving group as part of their structure. nih.gov The nitro group is crucial in providing the necessary electron deficiency to trigger this reaction cascade.

Mechanistic Elucidation of Key Reactions Involving this compound

Kinetic studies on the reactions of nitropyridines with various amines have shown that the rate of reaction is influenced by several factors:

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. For instance, piperidine and pyrrolidine react faster than n-butylamine with chloronitropyridines. researchgate.net

Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) can accelerate SNAr reactions by solvating the cationic species without strongly hydrogen-bonding to the nucleophile, thus enhancing its nucleophilicity. researchgate.net

Leaving Group: The nature of the leaving group affects the second step of the mechanism. However, in many SNAr reactions, the initial nucleophilic attack is the rate-determining step. chemistrysteps.com

Thermodynamically, the stability of the Meisenheimer intermediate is a critical factor. The presence of electron-withdrawing groups like the nitro group provides significant stabilization to this intermediate, making its formation more favorable. masterorganicchemistry.com Thermochemical data for parent diazines like pyrazine have been established through combustion calorimetry, providing a baseline for understanding the energetic properties of their derivatives. umsl.edu

Table 1: Representative Kinetic Data for SNAr Reactions of Nitro-activated Heterocycles

| Substrate | Nucleophile | Solvent | Rate Constant (k₁) (dm³ mol⁻¹ s⁻¹) |

|---|---|---|---|

| 2-chloro-5-nitropyridine | n-butylamine | DMSO | 1.1 x 10⁻³ |

| 2-chloro-5-nitropyridine | pyrrolidine | DMSO | 1.5 |

| 2-chloro-3-nitropyridine | n-butylamine | DMSO | 1.4 x 10⁻⁴ |

| 2-chloro-3-nitropyridine | pyrrolidine | DMSO | 0.17 |

Data adapted from related studies on nitropyridines for illustrative purposes. researchgate.net

The key reaction intermediate in the SNAr reactions of this compound is the Meisenheimer complex. wikipedia.orgwikipedia.org This σ-adduct is a cyclohexadienyl anion whose negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. While often transient, stable Meisenheimer complexes have been isolated and characterized in systems with multiple strong electron-withdrawing groups or poor leaving groups. researchgate.netmdpi.com

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating the structures of intermediates and transition states that are difficult to observe experimentally. researchgate.netresearchgate.net For SNAr reactions, calculations can determine the geometry of the Meisenheimer complex and the energy profile of the reaction pathway, including the transition states for the nucleophilic attack and the departure of the leaving group.

Studies on related systems, such as dinitropyridines, indicate that the reaction can proceed through a concerted mechanism where the Meisenheimer complex is a transition state rather than a true intermediate, especially when the leaving group is good and the intermediate is less stabilized. researchgate.netchemrxiv.org In the case of this compound, the electron-donating N,N-dimethylamino group could potentially destabilize the anionic Meisenheimer complex relative to a dinitro-substituted analogue, which might influence whether the mechanism is stepwise or concerted. Computational models can predict the relative energies of intermediates and transition states, offering a rationale for observed regioselectivity and reactivity. researchgate.net

Table 2: Summary of Computational Findings on SNAr Reaction Intermediates in Related Heterocycles

| System Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| 2-ethoxy-3,5-dinitropyridine + piperidine | Quantum Mechanics (DFT) | The reaction proceeds via a concerted mechanism with a favorable activation energy. | researchgate.net |

| Unsymmetrical 3,5-dichloropyrazines + amines | DFT (Fukui Index) | Regioselectivity is determined by the electronic nature of the C2 substituent; EDGs direct attack to C3, EWGs to C5. | researchgate.net |

| 6-alkoxy-4-chloro-5-nitropyrimidine + amines | DFT | Identified a stable Meisenheimer complex in the substitution of the alkoxy group, suggesting a stepwise mechanism. | chemrxiv.org |

Advanced Spectroscopic Characterization and Structural Analysis of 5 Nitro N,n Dimethylpyrazine 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR for Detailed Structural Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for assigning the hydrogen and carbon framework of 5-Nitro-N,N-dimethylpyrazine-2-amine.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrazine (B50134) ring and the N,N-dimethylamino group. The pyrazine ring protons, being in an electron-deficient aromatic system, would appear in the downfield region (typically δ 8.0-9.0 ppm). The presence of a strong electron-withdrawing nitro group and an electron-donating dimethylamino group significantly influences their chemical shifts. The proton at position 3, situated between two nitrogen atoms, is expected to be the most deshielded, while the proton at position 6, adjacent to the nitro group, will also experience a significant downfield shift. The six protons of the N,N-dimethylamino group are chemically equivalent and would appear as a sharp singlet in the upfield region (typically δ 3.0-3.5 ppm), characteristic of N-methyl groups.

In the ¹³C NMR spectrum, all six carbon atoms of the molecule are chemically non-equivalent and should produce distinct signals. The carbons of the pyrazine ring are expected to resonate in the aromatic region (δ 130-160 ppm). The carbon atom C2, bonded to the dimethylamino group, and C5, bonded to the nitro group, would be significantly influenced by these substituents. The carbon atoms adjacent to the ring nitrogens (C3 and C6) will also show characteristic shifts. The two equivalent methyl carbons of the dimethylamino group will appear as a single signal in the upfield region (typically δ 40-45 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | ~8.5 - 8.8 | - |

| H6 | ~8.9 - 9.2 | - |

| N(CH₃)₂ | ~3.2 | ~41.0 |

| C2 | - | ~155 |

| C3 | - | ~138 |

| C5 | - | ~148 |

Note: Predicted values are based on general principles and data for analogous substituted pyrazines and are typically recorded in solvents like CDCl₃ or DMSO-d₆.

¹⁵N NMR Spectroscopy for Nitrogen Atom Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less sensitive, technique that provides direct information about the electronic environment of nitrogen atoms. researchgate.net For this compound, four distinct nitrogen signals are expected, corresponding to the two pyrazine ring nitrogens (N1, N4), the dimethylamino nitrogen, and the nitro group nitrogen.

The chemical shifts in ¹⁵N NMR are highly sensitive to hybridization, oxidation state, and electron density. caltech.edu The nitrogen atom of the nitro group is expected to have the most downfield chemical shift due to its high oxidation state and deshielded environment. The pyrazine ring nitrogens will have shifts characteristic of sp²-hybridized nitrogens in an aromatic heterocycle, with their exact values influenced by the positions of the substituents. researchgate.net The nitrogen of the dimethylamino group, being an sp³-hybridized amine, will appear at a more upfield position compared to the aromatic and nitro nitrogens. researchgate.net Studying these shifts can provide valuable insights into the electronic effects of the substituents on the pyrazine ring. japsonline.com

Table 2: Expected ¹⁵N NMR Chemical Shift Ranges for this compound

| Nitrogen Atom | Hybridization | Expected Chemical Shift Range (ppm, relative to CH₃NO₂) |

|---|---|---|

| N1 (Pyrazine) | sp² | -80 to -120 |

| N4 (Pyrazine) | sp² | -80 to -120 |

| N (Amino) | sp³ | -300 to -350 |

2D NMR Techniques (e.g., COSY, HMBC, NOESY) for Connectivity and Stereochemical Insights

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra and for elucidating through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. For this molecule, a cross-peak between the pyrazine protons H3 and H6 would be expected if there were a significant four-bond coupling (⁴JHH), although this is often weak in pyrazine systems. The primary use would be to confirm the absence of vicinal (³JHH) couplings, consistent with the substitution pattern.

The N-methyl protons to the C2 carbon of the pyrazine ring, confirming the attachment of the dimethylamino group.

The pyrazine protons (H3 and H6) to various ring carbons, confirming their positions relative to the substituents.

Correlations from the pyrazine protons to the ring nitrogen atoms in a ¹H-¹⁵N HMBC experiment would definitively assign the nitrogen chemical shifts. japsonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, providing insights into the molecule's conformation. A NOESY spectrum could show correlations between the N-methyl protons and the H3 proton on the pyrazine ring. The intensity of this correlation would provide information about the preferred rotational conformation of the N,N-dimethylamino group relative to the pyrazine ring.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

The fragmentation of this compound upon ionization is governed by the stability of the resulting ions and neutral losses. The presence of the pyrazine ring, the nitro group, and the dimethylamino group leads to characteristic fragmentation pathways. researchgate.net Aliphatic amines typically undergo α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgyoutube.com For the N,N-dimethylamino group, this would involve the loss of a methyl radical (•CH₃).

Aromatic nitro compounds often exhibit characteristic losses of •NO and •NO₂ radicals or neutral HNO₂ molecules. bohrium.com The fragmentation of the pyrazine ring itself can lead to the loss of HCN. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Elucidating Decomposition Pathways

Tandem mass spectrometry (MS/MS) is a more advanced technique where a specific precursor ion is selected, fragmented, and its product ions are analyzed. nih.gov This allows for the detailed mapping of decomposition pathways and provides greater structural information, which is particularly useful for distinguishing isomers. mdpi.comresearchgate.net

For this compound, an MS/MS experiment would start by isolating the molecular ion [M+H]⁺ (in ESI) or M⁺• (in EI). Subsequent fragmentation (Collision-Induced Dissociation, CID) would likely reveal the following pathways:

Loss of Nitro Group: A primary fragmentation route would be the loss of a nitro radical (•NO₂, 46 Da) or a nitroso radical (•NO, 30 Da). nih.gov

α-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the dimethylamino group.

Ring Cleavage: Fragmentation of the pyrazine ring, often leading to the neutral loss of HCN (27 Da).

By analyzing the sequence of these losses, the connectivity of the molecule can be confirmed. For instance, observing the loss of •NO₂ from the molecular ion, followed by the loss of •CH₃ from the resulting fragment, would support the proposed structure.

Table 3: Plausible Fragmentation Pathways and Expected m/z Values for this compound (Molecular Weight: 182.16 g/mol )

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 182 (M⁺•) | •NO₂ | 136 | [M - NO₂]⁺ |

| 182 (M⁺•) | •NO | 152 | [M - NO]⁺ |

| 182 (M⁺•) | •CH₃ | 167 | [M - CH₃]⁺ |

| 136 | HCN | 109 | [M - NO₂ - HCN]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. cardiff.ac.uk These techniques are complementary and are excellent for identifying the functional groups present in a compound. uobasrah.edu.iq

The vibrational spectrum of this compound will be dominated by bands corresponding to the vibrations of the nitro group, the dimethylamino group, and the pyrazine ring.

Nitro Group (NO₂): This group gives rise to two strong and characteristic stretching vibrations in the IR spectrum: an asymmetric stretch (νas) typically found between 1500-1600 cm⁻¹ and a symmetric stretch (νs) between 1300-1400 cm⁻¹.

Pyrazine Ring: The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹. researchgate.net Ring stretching vibrations (C=C and C=N) are expected in the 1400-1600 cm⁻¹ region, which may overlap with the nitro group vibrations. C-H in-plane and out-of-plane bending vibrations will appear at lower wavenumbers. researchgate.net

N,N-dimethylamino Group: The C-H stretching vibrations of the methyl groups will appear in the 2800-3000 cm⁻¹ region. The C-N stretching vibration is typically found in the 1000-1300 cm⁻¹ range.

Raman spectroscopy can provide complementary information, especially for the symmetric vibrations of the nitro group and the pyrazine ring breathing modes, which are often strong in the Raman spectrum. mdpi.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|---|

| Pyrazine Ring | C-H stretch | 3000 - 3100 | IR, Raman |

| N(CH₃)₂ | C-H stretch | 2850 - 2980 | IR, Raman |

| Nitro (NO₂) | Asymmetric stretch | 1520 - 1560 | IR (Strong) |

| Pyrazine Ring | C=C, C=N stretch | 1400 - 1600 | IR, Raman |

| Nitro (NO₂) | Symmetric stretch | 1340 - 1380 | IR (Strong), Raman (Strong) |

| N(CH₃)₂ | C-N stretch | 1180 - 1280 | IR |

| Pyrazine Ring | Ring Breathing | ~1000 | Raman (Strong) |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

There is no published single-crystal X-ray diffraction data for this compound in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible crystallographic databases. Although crystal structures for various other nitro-substituted aromatic and heterocyclic compounds have been determined, this information does not allow for a direct or accurate description of the solid-state structure of the target molecule. Therefore, details regarding its crystal system, space group, unit cell dimensions, and specific intermolecular interactions (such as hydrogen bonding or π-π stacking) remain undetermined.

Computational and Theoretical Chemistry Studies on 5 Nitro N,n Dimethylpyrazine 2 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For aromatic compounds containing both electron-donating groups (like the dimethylamino group) and electron-withdrawing groups (like the nitro group), these calculations are particularly insightful. rsc.org The amino group tends to raise the HOMO energy level, while the nitro group lowers the LUMO energy level, which can lead to a smaller energy gap and enhanced reactivity. rsc.orgscispace.com This intramolecular charge transfer character is a key feature that can be quantified through FMO analysis. nih.gov

In studies of similar molecules, such as substituted pyrazines and nitroanilines, quantum chemical calculations have been used to determine these energy values and predict reactivity trends. researchgate.netresearchgate.net For instance, the HOMO-LUMO gap can explain the charge transfer interactions within the molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

|---|---|---|---|---|

| Aniline | -5.77 | -0.19 | 5.58 | B3LYP/6-311+G(d,p) |

| Nitrobenzene | -7.86 | -2.18 | 5.68 | B3LYP/6-311+G(d,p) |

| 4-Nitroaniline | -6.65 | -2.57 | 4.08 | B3LYP/6-311+G(d,p) |

| 2-Aminopyrazine | -6.53 | -1.12 | 5.41 | B3LYP/TZVP |

This table presents representative data for analogous compounds to illustrate the type of information generated by HOMO-LUMO analysis. Data sourced from studies on substituted benzenes and pyrazines. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and energy of chemical systems. researchgate.netresearchgate.net Geometry optimization is a key application, where DFT calculations are used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov This process provides detailed information on bond lengths, bond angles, and dihedral angles. nih.gov

For molecules like 5-Nitro-N,N-dimethylpyrazine-2-amine, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can accurately predict its equilibrium geometry. nih.govmostwiedzy.plcolab.ws The calculated geometric parameters can be compared with experimental data, if available, to validate the computational model. chemrxiv.org

Beyond structural prediction, DFT is used to calculate the total electronic energy of the molecule. researchgate.net This allows for the comparison of the relative stabilities of different isomers or conformers. For example, in studies of substituted pyrazines, DFT has been employed to determine the energies of various rotational conformations (rotamers) to identify the most stable forms. nih.gov

Table 2: Example of Calculated Geometrical Parameters for a Pyrazine (B50134) Derivative

| Parameter | Bond/Angle | Calculated Value | Method |

|---|---|---|---|

| Bond Length | C-N (ring) | 1.33 Å | B3LYP/6-311++G(d,p) |

| Bond Length | C-NO2 | 1.49 Å | B3LYP/6-311++G(d,p) |

| Bond Angle | O-N-O | 125.0° | B3LYP/6-311++G(d,p) |

| Dihedral Angle | C-C-N-O | 179.9° | B3LYP/6-311++G(d,p) |

This table provides an example of the kind of data obtained from DFT geometry optimization, based on typical values for related nitroaromatic and pyrazine structures.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. rsc.orgmdpi.com By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that represent the barrier to a reaction. researchgate.net The energy of the transition state determines the activation energy, which governs the reaction rate. acs.orgnih.gov

For a molecule like this compound, computational modeling could be used to explore various potential reactions, such as nucleophilic aromatic substitution or reduction of the nitro group. acs.orgmdpi.com Studies on the reaction mechanisms of nitroaromatic compounds and nitrosamines have successfully used methods like DFT and MP2 to map out reaction pathways. researchgate.netnih.govresearchgate.net For example, calculations can determine whether a reaction proceeds in a single step or through multiple intermediates. mdpi.com In the study of nitrosamine (B1359907) formation, computational modeling has helped to distinguish between different proposed mechanisms, such as H-abstraction versus O-addition pathways, by calculating the energy barriers for each. nih.govresearchgate.net

Table 3: Illustrative Calculated Activation Energies for a Reaction Step

| Reaction Step | Reactant Complex | Transition State (TS) | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| Hydride Transfer to Nitroalkane | Iron-hydride + 2-nitropropane | [Fe---H---nitropropane]‡ | 19.8 |

| Intermolecular H-radical transfer | UDMH + Acetaldehyde | [UDMH---H---Acetaldehyde]‡ | 8.1 |

This table shows example activation energies calculated for reaction steps in related systems, demonstrating how computational modeling quantifies reaction barriers. Data sourced from studies on nitro compound reduction and nitrosamine formation. acs.orgnih.gov

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which is essential for identifying and characterizing molecules. Theoretical calculations of infrared (IR) and Raman spectra are particularly common. nih.govmdpi.com By calculating the vibrational frequencies of a molecule's bonds, a theoretical spectrum can be generated. researchgate.net This computed spectrum can then be compared with an experimentally measured spectrum to confirm the molecule's structure and aid in the assignment of specific vibrational modes. nih.govchemrxiv.org

For this compound, DFT calculations could predict the characteristic vibrational frequencies for its key functional groups. The nitro group (NO2) has distinct symmetric and asymmetric stretching modes, typically appearing in the ranges of 1360-1290 cm⁻¹ and 1550-1475 cm⁻¹, respectively, for aromatic nitro compounds. orgchemboulder.combohrium.com Similarly, the C-N bonds of the amino group and the pyrazine ring vibrations would have predictable frequencies. Time-dependent DFT (TD-DFT) can also be used to predict electronic absorption spectra (UV-Vis), providing information about the molecule's electronic transitions. nih.govrsc.org

Table 4: Typical Calculated vs. Experimental IR Frequencies for Nitro Groups in Aromatic Compounds

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| NO2 Asymmetric Stretch | ~1540 | 1550-1475 |

| NO2 Symmetric Stretch | ~1350 | 1360-1290 |

This table illustrates the typical agreement between calculated and experimental IR frequencies for the characteristic stretching vibrations of an aromatic nitro group. orgchemboulder.com

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, molecular flexibility, and interactions with surrounding molecules, such as solvents or biological macromolecules. researchgate.netrawdatalibrary.netnih.gov

For this compound, MD simulations could be used to explore its conformational landscape—the collection of different shapes the molecule can adopt due to rotation around its single bonds (e.g., the bond connecting the dimethylamino group to the pyrazine ring). dtic.milnih.gov Such simulations are valuable for understanding how the molecule behaves in a realistic environment, like in an aqueous solution. mdpi.com In studies of other substituted pyrazines and related heterocyclic compounds, MD simulations have been used to investigate interactions with proteins, such as human serum albumin (HSA), revealing how these small molecules bind and potentially alter the protein's conformation. researchgate.netrawdatalibrary.netresearchgate.net These simulations can also help explain the stability of different conformers and the dynamics of their interconversion. nih.gov

Derivatization Strategies for Enhanced Research Applications of 5 Nitro N,n Dimethylpyrazine 2 Amine

Amine Derivatization for Studying Reactivity and Introducing New Functionalities

The N,N-dimethylamino group in 5-Nitro-N,N-dimethylpyrazine-2-amine is a tertiary amine. As such, it lacks the hydrogen atoms necessary for direct acylation, alkylation, sulfonylation, or condensation reactions like Schiff base formation. Therefore, strategies to synthesize derivatives bearing these functionalities typically involve utilizing the primary amine precursor, 2-amino-5-nitropyrazine, before the dimethylation step. This approach allows for the introduction of a wide array of functional groups, which can then be carried through to the final N,N-dimethylated product, assuming the subsequent reaction conditions are compatible.

To create acyl, alkyl, and sulfonyl derivatives related to the target compound, synthetic chemists typically begin with 2-amino-5-nitropyrazine. This primary amine serves as a versatile handle for introducing new molecular features.

Acyl Derivatives: Acylation of 2-amino-5-nitropyrazine with acyl chlorides or anhydrides yields the corresponding amides. These derivatives are of interest in medicinal chemistry, as the amide bond is a common feature in biologically active molecules. mdpi.com For example, the synthesis of novel Acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors has involved creating amide linkages with pyrazine (B50134) moieties. nih.gov

Alkyl Derivatives: While the target compound is already N,N-dimethylated, other alkyl groups can be introduced starting from the primary amine. Reductive amination or nucleophilic substitution reactions can be employed to generate mono- or di-alkylated amines with longer or more complex alkyl chains.

Sulfonyl Derivatives: Reaction of 2-amino-5-nitropyrazine with sulfonyl chlorides in the presence of a base produces sulfonamides. This functional group is a well-known pharmacophore found in numerous therapeutic agents. The synthesis of polysubstituted pyridines and pyrazines has been achieved through the rearrangement of amino acid-based 4-nitrobenzenesulfonamides, highlighting the utility of sulfonamide chemistry in creating complex heterocycles. nih.gov

| Derivative Type | Precursor Compound | Reagents | Resulting Functional Group | Potential Research Purpose |

| Acyl | 2-Amino-5-nitropyrazine | Acyl chlorides, Anhydrides | Amide | Synthesis of potential therapeutic agents, Material science |

| Alkyl | 2-Amino-5-nitropyrazine | Alkyl halides, Aldehydes/Ketones (reductive amination) | Secondary or Tertiary Amine | Modifying solubility and lipophilicity, Creating new ligands |

| Sulfonyl | 2-Amino-5-nitropyrazine | Sulfonyl chlorides | Sulfonamide | Development of bioactive compounds, Probing biological targets |

This table is interactive. Users can sort and filter the data based on the columns.

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or a ketone. rsisinternational.org This reaction is reversible and often catalyzed by acid or base. rsisinternational.org The N,N-dimethylamino group of this compound is a tertiary amine and therefore cannot participate in Schiff base formation due to the absence of a proton on the nitrogen atom.

However, the precursor, 2-amino-5-nitropyrazine, readily undergoes condensation with various carbonyl compounds to form a diverse range of Schiff bases. researchgate.net These products are valuable intermediates in organic synthesis and have been extensively studied for their coordination chemistry with metal ions and their biological activities. mdpi.com The formation of the imine bond extends the conjugation of the pyrazine system, which can influence the molecule's electronic and photophysical properties.

Examples of Schiff Base Formation from 2-Amino-5-nitropyrazine:

| Carbonyl Compound | Resulting Schiff Base Structure (Illustrative) |

| Benzaldehyde | N-(phenylmethylidene)-5-nitropyrazin-2-amine |

| 5-Nitro-salicylaldehyde | 2-(((5-nitropyrazin-2-yl)imino)methyl)-4-nitrophenol |

| Acetone | N-(propan-2-ylidene)-5-nitropyrazin-2-amine |

This table is interactive and provides examples of potential Schiff bases derived from the primary amine precursor.

Modification of the Nitro Group for Synthetic Transformations

The nitro group is a powerful electron-withdrawing group that significantly influences the chemical reactivity of the pyrazine ring. researchgate.net Its modification is a primary strategy for creating new derivatives with different electronic properties and functionalities.

The most common transformation of an aromatic nitro group is its reduction to a primary amino group. orgoreview.com This reaction is fundamental in organic synthesis as it converts an electron-deficient ring system into an electron-rich one, drastically altering its reactivity towards, for example, electrophilic substitution. A variety of reagents can be used to achieve this reduction, with the choice of reagent allowing for selective transformation and tolerance of other functional groups. wikipedia.orgsci-hub.st The reduction of this compound would yield pyrazine-2,5-diamine, N2,N2-dimethyl-, a versatile building block for synthesizing more complex heterocyclic systems.

| Reducing Agent/System | Intermediate/Final Product | Reference |

| Iron (Fe) in acidic media | Amine | wikipedia.org |

| Tin(II) chloride (SnCl₂) | Amine | wikipedia.org |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Amine | wikipedia.orgsci-hub.st |

| Zinc (Zn) in aqueous NH₄Cl | Hydroxylamine | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | wikipedia.org |

This interactive table summarizes common methods for the reduction of aromatic nitro groups.

Beyond reduction, the nitro group can activate the pyrazine ring for nucleophilic aromatic substitution. In some heterocyclic systems, a nitro group can be displaced by a suitable nucleophile, although this is generally less common than the displacement of a halide. researchgate.net The strong electron-withdrawing nature of the nitro group makes the carbon atom to which it is attached electrophilic and susceptible to attack.

Strategies for Pyrazine Ring Modification and Expansion

Modification of the pyrazine ring itself offers a route to novel scaffolds. The electron-deficient nature of the nitropyrazine system makes it resistant to classical electrophilic substitution reactions. thieme-connect.de However, several other strategies can be employed.

Nucleophilic Aromatic Substitution of Hydrogen (SNH): In electron-deficient heterocycles, a hydrogen atom can sometimes be displaced by a strong nucleophile. This direct C-H functionalization is a modern and efficient method for modifying heterocyclic cores without pre-functionalization. researchgate.net

Ring-Opening/Ring-Closure Reactions: In some cases, nucleophilic attack on a pyrazine ring can lead to a ring-opening and subsequent re-closure to form a different heterocyclic system. This type of transformation, sometimes referred to as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, can lead to the formation of imidazoles or other ring systems from pyrazine precursors. thieme-connect.de

Ring Transformation and Expansion: Pyrimidine rings, which are structurally related to pyrazines, have been shown to undergo ring transformations into pyridines or even benzene (B151609) rings under certain conditions with specific reagents. researchgate.net Similarly, ring expansion reactions, such as the conversion of 1,3-diazines into 1,4-diazines (pyrazines), have been reported, providing a potential, albeit complex, route to modify the core structure. acs.org These transformations often involve initial nucleophilic addition followed by fragmentation and recyclization.

Advanced Applications of 5 Nitro N,n Dimethylpyrazine 2 Amine and Its Derivatives in Materials Science

Incorporation into Optoelectronic Materials

The unique electronic profile of 5-Nitro-N,N-dimethylpyrazine-2-amine and its derivatives, characterized by a strong intramolecular charge transfer, makes them promising candidates for incorporation into a variety of optoelectronic materials. This section will delve into their potential roles in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

In the realm of organic electronics, materials with tunable energy levels and efficient charge transport are paramount. Pyrazine-based materials are of considerable interest for their favorable charge transfer properties. rsc.org The push-pull nature of this compound derivatives can lead to materials with ambipolar charge transport capabilities, a valuable attribute for both OLEDs and OFETs. The presence of both electron-donating and electron-withdrawing moieties facilitates the transport of both holes and electrons.

For OLEDs, the strong ICT character can result in emissive states with tunable colors, potentially leading to the development of novel emitters. Symmetrical donor-acceptor-donor (D-A-D) luminophores with pyrazine (B50134) derivative cores have been shown to exhibit multistimuli-responsive luminescence switching, a property that could be exploited in advanced display and lighting technologies. nih.gov Furthermore, the ability to tune the ICT interactions through molecular design can amplify effects such as piezofluorochromism, where the emission color changes in response to mechanical pressure. nih.gov

In OFETs, the planarity and potential for ordered packing of pyrazine-based molecules are advantageous for achieving high charge carrier mobilities. The introduction of functional groups can influence the molecular packing in the solid state, which in turn dictates the efficiency of charge transport. Research on donor-acceptor conjugated polymers has shown that the choice of acceptor unit, such as a functionalized pyrazine, plays a crucial role in determining the physical properties and performance of the resulting devices. acs.org

Photovoltaic Devices and Solar Cells

The development of efficient organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs) relies on materials that can absorb a broad range of the solar spectrum and facilitate efficient charge separation and transport. Pyrazine-based donor-acceptor systems are well-suited for these applications due to their tunable band gaps and energy levels. rsc.orgmdpi.com

For OPVs, donor-acceptor conjugated polymers incorporating pyrazine units have shown promise. These polymers can be designed to have low band gaps, enabling them to harvest a larger portion of the solar spectrum. rsc.org Thiophene-rich fused-aromatic thienopyrazine systems, when copolymerized with electron-donating units like fluorene or cyclopentadithiophene, have yielded low band gap polymers with power conversion efficiencies reaching 1.4% in solar cells with a fullerene derivative as the acceptor. rsc.org The design of cost-effective, high-efficiency polymer donors is a key area of research, and pyrazine-based polymers offer a promising avenue. For example, two polymer donors, PQ1 and PQ2, incorporating an economically viable pyrazine-based acceptor unit, have been developed. PQ1, with its enhanced planarity and crystallinity, achieved a notable power conversion efficiency of 15.82% when paired with a low-bandgap acceptor. acs.orgacs.org

| Device Type | Pyrazine Derivative | Power Conversion Efficiency (%) | Key Features |

|---|---|---|---|

| DSSC | Triphenylamine-Pyrazine-Thiophene-Cyanoacryl Sensitizers | 1.31 - 2.64 | Tunable optical and electrochemical characteristics. |

| OPV | Fluorene-Thienopyrazine Copolymer | 1.4 | Low band gap polymer. |

| OPV | PQ1 Polymer Donor | 15.82 | High planarity and crystallinity. |

Tuning Electronic Properties through Pyrazine Functionalization

The electronic properties of the pyrazine ring can be systematically tuned by the introduction of electron-donating and electron-withdrawing substituents. Pyrazine itself is an electron-deficient diazine, and its electron affinity is higher than that of pyridine. nih.gov This inherent electron-withdrawing nature can be further enhanced by the addition of groups like nitro or cyano, or attenuated by electron-donating groups like amino or alkoxy.

This "push-pull" strategy creates molecules with a significant intramolecular charge transfer (ICT) from the donor to the acceptor through the pyrazine core. nih.gov This ICT leads to the formation of low-energy molecular orbitals, which can be excited by visible light, resulting in colored materials. nih.govmdpi.com The strength of the ICT, and thus the color and other electronic properties, can be modulated by altering the donor-acceptor pair or the nature of the π-conjugated bridge. mdpi.com For instance, in a series of donor-acceptor-donor chromophores, fusing a thiophene ring to the pyrazine acceptor unit was found to strengthen the ICT interactions, leading to a bathochromic shift in the absorption spectrum. researchgate.net

The introduction of functional groups also affects the redox potentials of pyrazine derivatives. Electron-withdrawing groups tend to shift the redox potential to more positive values, while electron-donating groups have the opposite effect. mdpi.com This tunability is crucial for designing materials with appropriate energy levels for efficient charge injection and transport in optoelectronic devices.

Use as Ligands in Coordination Chemistry for Functional Material Development

Pyrazine and its derivatives are versatile ligands in coordination chemistry, capable of bridging metal centers to form a variety of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazine ring act as coordination sites, and the electronic properties of the pyrazine ligand can influence the magnetic and electronic properties of the resulting coordination compound.

The presence of additional functional groups, such as the amino and nitro groups in this compound, can provide further coordination sites or modulate the coordinating ability of the pyrazine nitrogens. For example, pyrazine derivatives with amide groups have been shown to form a variety of coordination complexes with metal ions, leading to different coordination geometries and nuclearities. acs.org In some cases, the pyrazine ring acts as a bidentate ligand, coordinating through both a ring nitrogen and a nitrogen atom of a substituent group. nih.gov

Pyrazine-based ligands have been used to construct MOFs with interesting properties. For instance, pyrazine-functionalized donor-acceptor covalent organic frameworks (COFs) have been developed for enhanced photocatalytic hydrogen evolution. The introduction of the pyrazine ring endows the COF with distinct optical and electrochemical properties and provides abundant nitrogen sites that can enhance proton transport. nih.gov Furthermore, pyrazine-based PNP pincer ligands have been explored for their catalytic activity in processes like CO2 hydrogenation, where the pyrazine core can undergo dearomatization/aromatization sequences as part of the catalytic cycle. acs.org

Development of π-Conjugated Polymers and Macromolecules based on Pyrazine Scaffolds

The incorporation of pyrazine units into the backbone of π-conjugated polymers is a powerful strategy for developing new semiconducting materials. The electron-deficient nature of the pyrazine ring can be used to create donor-acceptor type copolymers, which often exhibit low band gaps and ambipolar charge transport properties. rsc.orgmdpi.com

A variety of donor units have been copolymerized with pyrazine-based acceptors to create materials for applications in OFETs and OPVs. For example, copolymers of pyrazine derivatives with thiophene, fluorene, and cyclopentadithiophene have been synthesized and characterized. rsc.orgmdpi.com The choice of the donor unit and the specific functionalization of the pyrazine acceptor allow for fine-tuning of the polymer's electronic and optical properties. For instance, pyrido[3,4-b]pyrazine, which has a stronger electron-withdrawing ability than quinoxaline, has been used as an acceptor unit to create low band gap polymers with notable electrochromic activities in the near-infrared region. mdpi.com

The synthesis of high-performance p-type donor-acceptor π-conjugated polymers has been achieved using various acceptor units, including those based on pyrazine. rsc.org These polymers often exhibit good thermal stability and solution processability, which are important for device fabrication.

| Polymer System | Acceptor Unit | Optical Bandgap (eV) | Application |

|---|---|---|---|

| Fluorene Copolymer | Thieno[3,4-b]pyrazine | 1.0 - 1.4 | OTFT, OPV |

| Cyclopentadithiophene Copolymer | Thieno[3,4-b]pyrazine | 1.0 - 1.4 | OTFT, OPV |

| Thiophene Derivative Copolymers | 2,3-bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine | Low | Electrochromics |

Sensing Applications of Functionalized Pyrazines

The sensitivity of the electronic and photophysical properties of "push-pull" pyrazine derivatives to their local environment makes them excellent candidates for chemical sensors. The ICT band, in particular, can be affected by factors such as solvent polarity, pH, and the presence of specific analytes.

Pyrazine-based push-pull chromophores have been investigated as fluorescent sensors. researchgate.net The ability of the pyrazine nitrogen atoms to undergo protonation, form hydrogen bonds, or chelate with metal ions can lead to significant changes in the fluorescence properties of the molecule. researchgate.net For example, a novel pyrazine derivative bearing a furan unit has been shown to act as a "turn-on" fluorescent sensor for the highly selective and sensitive detection of Al3+ ions. researchgate.net The fluorescence enhancement is attributed to chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and enhances the radiative decay pathway. researchgate.net

Furthermore, the solvatochromic and acidochromic behavior of distyrylpyrazines with terminal donor groups has been studied. These materials exhibit a strong solvatochromism in their emission, with large red shifts in more polar solvents, indicative of a highly polar excited state. nih.gov This sensitivity to the environment allows them to be used as colorimetric and luminescence-based polarity and pH sensors. nih.gov The development of multistimuli-responsive luminophores based on pyrazine derivatives further expands their potential in sensing applications, with some systems showing "on-off-on" luminescence switching in response to changes in solvent composition. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 5-Nitro-N,N-dimethylpyrazine-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nitration of a pre-functionalized pyrazine core. A common approach is:

Core Formation : Cyclize precursors (e.g., substituted pyrazines) under acidic or basic conditions to form the dimethylpyrazine scaffold .

Nitration : Introduce the nitro group using HNO₃/H₂SO₄ or acetyl nitrate at controlled temperatures (0–5°C) to avoid over-nitration .

Purification : Employ column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) or recrystallization for isolation .

Q. Key Factors :

- Temperature : Higher temperatures increase byproduct formation (e.g., di-nitrated derivatives).

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nitro-group regioselectivity .

Table 1 : Comparison of Nitration Methods

| Nitrating Agent | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 65–75 | Moderate | |

| Acetyl Nitrate | 80–85 | High |

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.0 ppm for nitro-adjacent H) and dimethylamine signals (δ 2.8–3.2 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 198.0652 for C₆H₈N₄O₂) .

- IR Spectroscopy : Detect nitro group stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) .

Validation : Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities in crowded spectral regions .

Q. How is the preliminary biological activity of this compound screened in antimicrobial studies?

Methodological Answer:

- Log-Phase Assays : Test against Mycobacterium tuberculosis (MTB) in Middlebrook 7H9 broth at 37°C, monitoring minimum inhibitory concentration (MIC) via resazurin microtiter assays .

- Starved-Phase Models : Use nutrient-deprived cultures to simulate dormancy, assessing bactericidal activity over 14 days .

- Enzyme Inhibition : Evaluate inhibition of MTB isocitrate lyase (ICL) using spectrophotometric assays (NADPH depletion at 340 nm) .

Reference Compound : Compare with 5-nitro-N'-[(5-nitrofuryl)methylidene]-2-furohydrazide, a known antimycobacterial agent .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for nitroaromatic compounds like this compound?

Methodological Answer:

- Source Analysis : Verify assay conditions (e.g., pH, bacterial strain variability) that may alter MIC values .

- Metabolite Profiling : Use LC-MS to identify degradation products in biological media that may enhance or mask activity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess target binding consistency across studies .

Case Study : Discrepancies in ICL inhibition may arise from differences in enzyme isoform purity or assay cofactors (e.g., Mg²⁺) .

Q. What strategies ensure the stability of this compound under varying experimental conditions?

Methodological Answer:

- Solvent Stability : Monitor degradation in methanol/water mixtures via ¹H NMR; nitro groups are prone to reduction in acidic or reducing environments .

- Thermal Analysis : Conduct TGA/DSC to determine decomposition thresholds (>150°C typically) .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic nitro-to-amine reduction .

Table 2 : Stability Profile in Common Solvents

| Solvent | Degradation Rate (72 h) | Major Degradant |

|---|---|---|

| Methanol | 15% | 5-Amino analog |

| DMSO | <5% | None detected |

Q. How can regioselectivity challenges during nitration be addressed in derivatives of pyrazine-2-amine?

Methodological Answer:

- Directing Groups : Introduce electron-donating groups (e.g., -OCH₃) para to the amine to direct nitration to the desired position .

- Protection/Deprotection : Temporarily protect the amine with Boc groups, perform nitration, then deprotect with TFA .

- Computational Guidance : Use DFT calculations (e.g., Gaussian) to predict electrophilic aromatic substitution sites .

Case Study : N-Methylation in 5-Bromo-N-methylpyrazin-2-amine enhances meta-nitration by deactivating the ortho/para positions .

Q. What protocols mitigate nitrosamine impurity risks in APIs containing this compound?

Methodological Answer:

- Supplier Screening : Use EMA-recommended questionnaires to audit raw material suppliers for nitrosating agents (e.g., nitrites) .

- Analytical Testing : Employ LC-MS/MS with a limit of detection (LOD) ≤1 ppb for N-nitrosodimethylamine (NDMA) .

- Process Controls : Avoid secondary amines and nitrite salts in reaction steps; implement in-process pH monitoring (<6.0 inhibits nitrosation) .

Regulatory Reference : EMA requires root-cause analysis and risk-benefit assessments if nitrosamines exceed 26 ng/day .

Q. What mechanistic studies elucidate the antimycobacterial mode of action of nitro-substituted pyrazines?

Methodological Answer:

- Genomic Knockout Models : Compare activity against MTB strains with deletions in nitroreductase genes (e.g., nfnB) .

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species (ROS) induction in bacterial cells .

- Metabolomics : Perform ¹³C-isotope tracing to assess disruption of central carbon metabolism (e.g., glyoxylate shunt inhibition) .

Key Finding : Nitroaromatic compounds often act as prodrugs, requiring enzymatic reduction to generate cytotoxic radicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.